6-methoxy-N-phenylpyrimidine-4-carboxamide - 2034578-93-1

6-methoxy-N-phenylpyrimidine-4-carboxamide

Catalog Number: EVT-2809919
CAS Number: 2034578-93-1
Molecular Formula: C12H11N3O2
Molecular Weight: 229.239
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-4-isopropyl-6-methoxy-N-phenylpyrimidine-5-carboxamide

Compound Description: A series of 2-amino-4-isopropyl-6-methoxy-N-phenylpyrimidine-5-carboxamide compounds were synthesized and analyzed using IR and 1H NMR spectroscopy. [] The study aimed to assess the effects of substituents on the spectral properties of these compounds. []

Relevance: This compound shares the core structure of 6-methoxy-N-phenylpyrimidine-4-carboxamide with additional substituents (an amino group at the 2-position, an isopropyl group at the 4-position, and a carboxamide group at the 5-position). The research on this compound focused on understanding the impact of substituent effects on spectral properties, which can provide insights into the structure-activity relationships of similar compounds, including 6-methoxy-N-phenylpyrimidine-4-carboxamide. []

4-Chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine

Compound Description: This compound served as a precursor for synthesizing new pyrimidine derivatives with potential antifungal activity. [, ]

Relevance: This compound shares the 6-methoxy pyrimidine core structure with 6-methoxy-N-phenylpyrimidine-4-carboxamide. The variations lie in the substituents at the 2- and 4- positions. The study highlights the versatility of the pyrimidine scaffold, to which 6-methoxy-N-phenylpyrimidine-4-carboxamide belongs, in developing compounds with potential biological activities. [, ]

N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide (DACA)

Compound Description: DACA is an antitumor agent currently undergoing clinical trials for its ability to act as a DNA intercalator and dual topoisomerase I/II poison. [, , , ] Research has focused on its structure-activity relationships, particularly the impact of substituents on its DNA binding kinetics and biological activity. [, , , ]

Relevance: Although DACA belongs to the acridine class, its 4-carboxamide functionality and the presence of a substituted aminoethyl side chain make it structurally reminiscent of 6-methoxy-N-phenylpyrimidine-4-carboxamide. Understanding the structure-activity relationships of DACA, particularly the role of the carboxamide group and side chain modifications, can offer valuable insights into the potential biological activities and optimization strategies for 6-methoxy-N-phenylpyrimidine-4-carboxamide. [, , , ]

N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (LSN 3213128)

Compound Description: LSN 3213128 is a potent and selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT). [] This enzyme is involved in the de novo purine biosynthesis pathway, which is often upregulated in cancer cells. []

Relevance: While LSN 3213128 differs significantly in overall structure from 6-methoxy-N-phenylpyrimidine-4-carboxamide, both compounds target pathways essential for cell growth and proliferation. The research on LSN 3213128 highlights the potential of targeting specific enzymes in these pathways for developing new anticancer agents. This knowledge can be valuable when exploring potential applications for 6-methoxy-N-phenylpyrimidine-4-carboxamide and its derivatives. []

5-substituted thiopheneyl pyrrolo[2,3-d]pyrimidines

Compound Description: This series of compounds, designed as hybrids of the anticancer drug pemetrexed and other known inhibitors, exhibit dual inhibition of glycinamide ribonucleotide formyltransferase (GARFTase) and AICARFT. [] These enzymes are involved in the de novo purine nucleotide biosynthesis pathway, making them attractive targets for anticancer therapies. []

Relevance: Although structurally distinct from 6-methoxy-N-phenylpyrimidine-4-carboxamide, the research on these pyrrolo[2,3-d]pyrimidine derivatives underscores the importance of targeting purine biosynthesis pathways for developing anticancer agents. This knowledge could be valuable when investigating the potential applications of 6-methoxy-N-phenylpyrimidine-4-carboxamide and its analogs. []

3-methoxy-N-p-tolylquinoxalin-2-carboxamide (QCM-4)

Compound Description: QCM-4 is a novel 5-HT3 receptor antagonist that demonstrates antidepressant-like effects in rodent models of depression. []

Relevance: While QCM-4 and 6-methoxy-N-phenylpyrimidine-4-carboxamide differ significantly in their core structures, they both target important receptors or pathways involved in crucial biological processes. This research highlights the significance of exploring the pharmacological potential of compounds with diverse structures, like 6-methoxy-N-phenylpyrimidine-4-carboxamide, for various therapeutic applications. []

6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 4N-substituted thiosemicarbazone palladium(II) complexes

Compound Description: These palladium(II) complexes, synthesized using various 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 4N-substituted thiosemicarbazone ligands, exhibit significant interactions with calf thymus DNA (CT-DNA) and bovine serum albumin (BSA). [] This study suggests their potential as antitumor and antioxidant agents. []

Relevance: While these palladium(II) complexes differ significantly from 6-methoxy-N-phenylpyrimidine-4-carboxamide, their interaction with DNA and BSA highlights the biological relevance of metal complexes. This finding emphasizes the potential of exploring the interactions of 6-methoxy-N-phenylpyrimidine-4-carboxamide with metal ions, which could potentially enhance its biological activity or provide novel therapeutic avenues. []

N-(4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide (RG7109)

Compound Description: RG7109 is a potent inhibitor of the hepatitis C virus NS5B polymerase, a key enzyme in the viral life cycle. [] It shows potential as a component in combination therapy for treating hepatitis C. []

Relevance: Although RG7109 differs significantly in structure from 6-methoxy-N-phenylpyrimidine-4-carboxamide, both compounds target essential enzymes involved in crucial biological processes. RG7109's success in inhibiting a viral enzyme highlights the potential of developing compounds with diverse structures, like 6-methoxy-N-phenylpyrimidine-4-carboxamide, as inhibitors for various therapeutic targets. []

3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103)

Compound Description: AM103 acts as a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP), hindering leukotriene synthesis. [] This characteristic makes it a potential candidate for treating inflammatory diseases. []

Relevance: Despite structural differences, both AM103 and 6-methoxy-N-phenylpyrimidine-4-carboxamide highlight the significance of targeting specific proteins or pathways for therapeutic benefit. AM103's success in inhibiting FLAP underscores the potential of exploring diverse chemical structures, like 6-methoxy-N-phenylpyrimidine-4-carboxamide, for developing novel therapeutic agents targeting specific biological pathways. []

1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833)

Compound Description: PF-06650833 is a potent and selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). [, ] Targeting IRAK4 is a promising strategy for treating inflammatory and autoimmune diseases. []

Relevance: While structurally different from 6-methoxy-N-phenylpyrimidine-4-carboxamide, PF-06650833 demonstrates the effectiveness of targeting specific kinases for therapeutic intervention. This knowledge could be beneficial when exploring the potential biological activities and therapeutic applications of 6-methoxy-N-phenylpyrimidine-4-carboxamide and its derivatives. [, ]

N-(6-methylpyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide

Compound Description: This thiourea derivative has been synthesized and characterized using various spectroscopic techniques, including FT-IR, NMR, and single-crystal X-ray diffraction. [] The study focused on understanding its conformational behavior and structural stability. []

Relevance: While structurally different from 6-methoxy-N-phenylpyrimidine-4-carboxamide, this compound shares the presence of a carboxamide group and an aromatic ring system. The research on this thiourea derivative highlights the importance of understanding the conformational behavior and structural stability of drug-like molecules, which can be relevant for studying the properties and potential applications of compounds like 6-methoxy-N-phenylpyrimidine-4-carboxamide. []

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

Compound Description: CPI-1205 is a potent and selective inhibitor of the histone methyltransferase EZH2, a promising target for cancer therapy. []

Relevance: While structurally distinct from 6-methoxy-N-phenylpyrimidine-4-carboxamide, CPI-1205 showcases the potential of targeting epigenetic regulators like EZH2 for cancer treatment. This knowledge encourages exploring the potential of compounds like 6-methoxy-N-phenylpyrimidine-4-carboxamide and their analogs in targeting similar epigenetic pathways for therapeutic applications. []

N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide

Compound Description: This compound is a highly selective and orally bioavailable inhibitor of matrix metalloproteinase-13 (MMP-13), which is implicated in the breakdown of cartilage in osteoarthritis. []

Relevance: Although structurally different from 6-methoxy-N-phenylpyrimidine-4-carboxamide, this MMP-13 inhibitor highlights the potential of designing and developing small molecules with specific biological targets and desirable pharmacological properties, such as oral bioavailability. This knowledge can be valuable for exploring the potential therapeutic applications and optimizing the pharmacokinetic profile of 6-methoxy-N-phenylpyrimidine-4-carboxamide and its derivatives. []

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

Compound Description: TAK-915 is a highly potent, selective, and brain-penetrant phosphodiesterase 2A (PDE2A) inhibitor. [] It is being investigated as a potential therapeutic agent for cognitive disorders. []

Relevance: Despite structural differences from 6-methoxy-N-phenylpyrimidine-4-carboxamide, TAK-915 demonstrates the importance of designing molecules with specific physicochemical properties to achieve desired pharmacological outcomes, such as brain penetration. This knowledge can be applied to explore the potential of 6-methoxy-N-phenylpyrimidine-4-carboxamide and its derivatives for treating central nervous system disorders. []

Properties

CAS Number

2034578-93-1

Product Name

6-methoxy-N-phenylpyrimidine-4-carboxamide

IUPAC Name

6-methoxy-N-phenylpyrimidine-4-carboxamide

Molecular Formula

C12H11N3O2

Molecular Weight

229.239

InChI

InChI=1S/C12H11N3O2/c1-17-11-7-10(13-8-14-11)12(16)15-9-5-3-2-4-6-9/h2-8H,1H3,(H,15,16)

InChI Key

CYWDPXHZANUGEE-UHFFFAOYSA-N

SMILES

COC1=NC=NC(=C1)C(=O)NC2=CC=CC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.